molecular formula C11H17NO2 B179394 N,N-Bis(2-hydroxyethyl)-p-toluidine CAS No. 3077-12-1

N,N-Bis(2-hydroxyethyl)-p-toluidine

Cat. No.: B179394
CAS No.: 3077-12-1
M. Wt: 195.26 g/mol
InChI Key: JUVSRZCUMWZBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-hydroxyethyl)-p-toluidine, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103354. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound has a structure similar to ethanolamine , which is widely distributed in biological tissue and is a component of lecithin . Ethanolamine is used as a surfactant and to remove CO2 and H2S from natural gas and other gases . The exact interaction of p-Tolyldiethanolamine with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Given its structural similarity to ethanolamine, it may potentially be involved in the biosynthesis of phosphatidylcholine . Phosphatidylcholine is a major component of biological membranes and plays a crucial role in membrane-mediated cell signaling.

Action Environment

It is known that the compound is air-sensitive and hygroscopic , suggesting that its stability and efficacy may be affected by exposure to air and moisture.

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10-2-4-11(5-3-10)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVSRZCUMWZBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044650
Record name 2,2'-[(4-Methylphenyl)imino]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals, Liquid, White powder with a slight odor; [3M MSDS]
Record name Ethanol, 2,2'-[(4-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)-4-toluidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15756
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000073 [mmHg]
Record name N,N-Bis(2-hydroxyethyl)-4-toluidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15756
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3077-12-1
Record name N,N-Bis(2-hydroxyethyl)-p-toluidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3077-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-4-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylol-p-toluidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2'-[(4-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[(4-Methylphenyl)imino]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(4-methylphenyl)imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-BIS(2-HYDROXYETHYL)-4-TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00STP10PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxyethyl)-p-toluidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)-p-toluidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Bis(2-hydroxyethyl)-p-toluidine
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-hydroxyethyl)-p-toluidine
Reactant of Route 5
Reactant of Route 5
N,N-Bis(2-hydroxyethyl)-p-toluidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Bis(2-hydroxyethyl)-p-toluidine
Customer
Q & A

Q1: What is the primary application of p-Tolyldiethanolamine in the context of the provided research?

A1: p-Tolyldiethanolamine is primarily utilized as an accelerator or activator in polymerization reactions, specifically in dental materials like resin composites, sealants, and band cements. [, , , , ]

Q2: How does p-Tolyldiethanolamine influence the setting characteristics of dental resins?

A2: While not directly addressed in these papers, p-Tolyldiethanolamine likely interacts with the initiator system in dental resins to facilitate the generation of free radicals. These radicals initiate the polymerization of monomers like methyl methacrylate and ethylene glycol dimethacrylate, leading to the hardening or setting of the material. [, ] Notably, resins with p-Tolyldiethanolamine as the activator exhibited thinner unpolymerized surface layers compared to those using a different tertiary aromatic amine. []

Q3: Are there any concerns regarding the stability of p-Tolyldiethanolamine in dental materials?

A4: One study mentions the development of liquid cure promoter compositions with suppressed solids forming tendencies, which incorporate N,N-Bis(2-hydroxyethyl)-p-toluidine. [] This suggests that the stability and potential for solids formation of p-Tolyldiethanolamine in specific formulations are areas of research interest.

Q4: What are the implications of using p-Tolyldiethanolamine in terms of silver nanoparticle generation in dental cements?

A5: One study describes the development of an antimicrobial orthodontic band cement that generates silver nanoparticles in situ. [] While the exact role of p-Tolyldiethanolamine is not specified, its presence in the formulation suggests a potential interaction with the silver ions or the overall cement setting process, contributing to the controlled release of silver ions with antimicrobial effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.